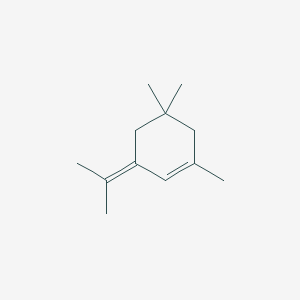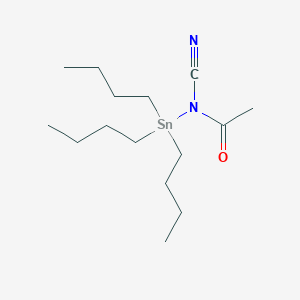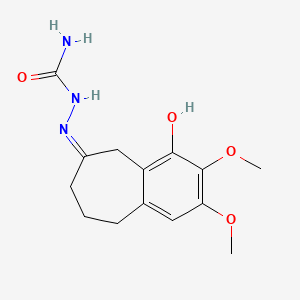
4-Ethoxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings, known for their significant roles in medicinal chemistry and material science
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethoxy-substituted precursors with sulfur-containing reagents, followed by cyclization to form the thiophene ring. The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce the compound on a commercial scale.
化学反応の分析
Types of Reactions: 4-Ethoxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophenes.
科学的研究の応用
4-Ethoxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological systems and as a probe for investigating biochemical pathways.
Medicine: It has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
作用機序
The mechanism by which 4-Ethoxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. For instance, its anti-inflammatory activity may involve the inhibition of pro-inflammatory enzymes or signaling pathways.
類似化合物との比較
Thiophene: The parent compound, lacking the ethoxy substitution.
2,3-Dihydrothiophene: A reduced form of thiophene with similar structural features.
4-Methoxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione: A closely related compound with a methoxy group instead of an ethoxy group.
Uniqueness: 4-Ethoxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is unique due to its specific ethoxy substitution, which imparts distinct chemical properties and reactivity. This substitution can influence the compound’s solubility, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
CAS番号 |
40226-90-2 |
|---|---|
分子式 |
C6H10O3S |
分子量 |
162.21 g/mol |
IUPAC名 |
4-ethoxy-2,3-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C6H10O3S/c1-2-9-6-3-4-10(7,8)5-6/h5H,2-4H2,1H3 |
InChIキー |
MKNYFTRFBMRAJQ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CS(=O)(=O)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


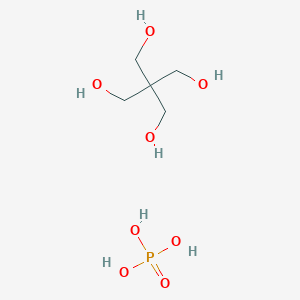

![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14653322.png)

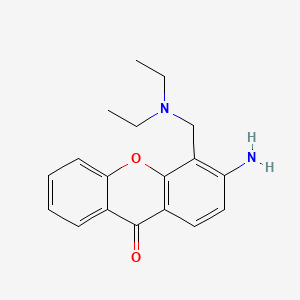
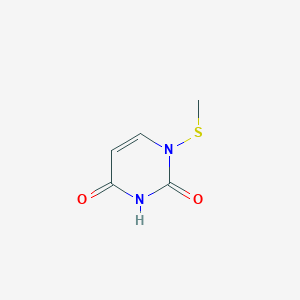
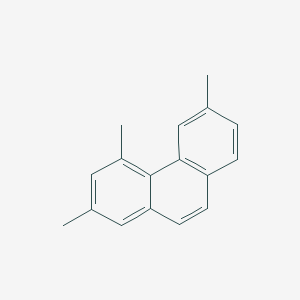
![1H-Imidazo[1,2-A]indole](/img/structure/B14653342.png)
